2-(Octyloxy)thiazole
Description
2-(Octyloxy)thiazole is a thiazole derivative characterized by an octyloxy chain (-O-C₈H₁₇) attached to the 2-position of the thiazole ring. The thiazole core is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, which confers significant electronic and structural diversity. This property makes it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. Unlike aryl-substituted thiazoles (e.g., fluorophenyl or chlorophenyl derivatives), 2-(Octyloxy)thiazole’s alkyloxy group is electron-donating, altering its reactivity and interaction with biological targets .
Properties
CAS No. |
83588-44-7 |
|---|---|
Molecular Formula |
C11H19NOS |
Molecular Weight |
213.34 g/mol |
IUPAC Name |
2-octoxy-1,3-thiazole |
InChI |
InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-13-11-12-8-10-14-11/h8,10H,2-7,9H2,1H3 |
InChI Key |
VWGAGHCGQAXILJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyloxy)thiazole typically involves the reaction of 2-bromo-1-octanol with thioamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of 2-(Octyloxy)thiazole may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency. The process is typically scaled up by optimizing reaction parameters, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Octyloxy)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, in acidic or basic medium
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or THF
Substitution: Halogenated reagents, in the presence of a base like NaOH or KOH
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiazolidines
Substitution: Formation of various substituted thiazoles
Scientific Research Applications
2-(Octyloxy)thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Octyloxy)thiazole involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. The octyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Insights :
Antifungal and Anticandidal Activity
Cytotoxic Activity
- Aryl-thiazoles : 4-(4-Chlorophenyl)thiazole derivatives exhibit IC₅₀ = 125 µg/mL against MCF-7 cancer cells with low toxicity (IC₅₀ > 500 µg/mL) to NIH/3T3 cells .
- 2-(Octyloxy)thiazole : The alkyl chain may reduce cytotoxicity compared to halogenated aryl groups, but this remains speculative without empirical data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
